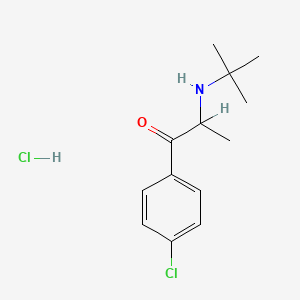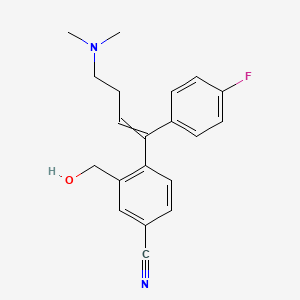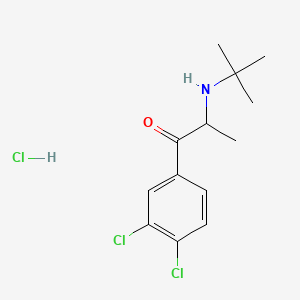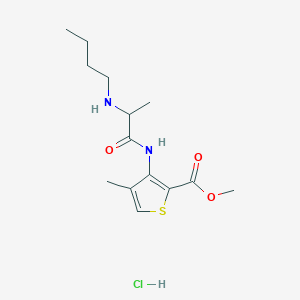
度洛西汀杂质 (α-羟基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Duloxetine impurity (alpha-hydroxy) is a byproduct formed during the synthesis of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain . This impurity is of interest due to its potential impact on the efficacy and safety of the pharmaceutical product.
科学研究应用
Duloxetine impurity (alpha-hydroxy) has several scientific research applications:
Biology: Researchers study the impurity to understand its biological effects and potential toxicity. This helps in assessing the safety profile of the drug.
Medicine: The impurity is investigated for its pharmacological properties and potential therapeutic applications.
作用机制
Target of Action
Duloxetine, the parent compound of the impurity , is a potent and balanced dual inhibitor of serotonin and norepinephrine reuptake . It has a low affinity for histamine-H1 , alpha-1-norepinephrine , 5-HT (1A, 1B, 1D) , muscarinic acetylcholine , and opioid receptors . The primary targets of duloxetine are the serotonin and norepinephrine transporters, which play a crucial role in mood regulation and pain perception.
Mode of Action
Duloxetine inhibits the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced serotonergic and adrenergic signaling. Duloxetine’s action at the dorsal horn of the spinal cord strengthens the serotonergic and adrenergic pathways involved in the descending inhibition of pain . This leads to an increased threshold of activation necessary to transmit painful stimuli to the brain, providing effective relief of pain, particularly in neuropathic pain .
Biochemical Pathways
Duloxetine’s action on the serotonin and norepinephrine transporters affects multiple biochemical pathways. For instance, it can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin 6 (IL-6) and may increase the production of anti-inflammatory cytokines such as interleukin 10 (IL-10) . .
Pharmacokinetics
Duloxetine is well absorbed, with a maximum plasma concentration reached approximately 6 hours after dosing . It is extensively metabolized in the liver via CYP1A2 and CYP2D6 to numerous metabolites, primarily excreted into the urine in the conjugated form . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The elimination half-life of duloxetine is approximately 10–12 hours .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by duloxetine results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. This leads to improved mood, sleep, appetite, energy level, and decreased nervousness . It also helps to relieve nerve pain in peripheral neuropathy in people with diabetes . Furthermore, duloxetine treatment may effectively reduce the serum concentrations of IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder .
Action Environment
The action of duloxetine can be influenced by various environmental factors. For instance, the presence of its potential toxic impurity 1-Naphthol can affect the quality control analysis of duloxetine in bulk and pharmaceutical formulations . Additionally, patient demographic characteristics such as sex, smoking status, age, ethnicity, CYP2D6 genotype, hepatic function, and renal function can influence the pharmacokinetics of duloxetine . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations .
生化分析
Biochemical Properties
Duloxetine impurity (alpha-hydroxy) plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are involved in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The nature of these interactions often involves the oxidation of the naphthyl ring, followed by further oxidation, methylation, and conjugation .
Cellular Effects
Duloxetine impurity (alpha-hydroxy) can influence cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of duloxetine impurity (alpha-hydroxy) involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which can affect the metabolism of other compounds . Additionally, it can bind to receptors and other proteins, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of duloxetine impurity (alpha-hydroxy) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that duloxetine impurity (alpha-hydroxy) can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which can affect the overall impact of the compound on cells and tissues.
Dosage Effects in Animal Models
The effects of duloxetine impurity (alpha-hydroxy) can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of duloxetine impurity (alpha-hydroxy) have been associated with hepatotoxicity and other adverse effects in animal studies . These effects are likely due to the compound’s interactions with enzymes and other biomolecules, leading to changes in cellular function and metabolism.
Metabolic Pathways
Duloxetine impurity (alpha-hydroxy) is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . The major biotransformation pathways involve the oxidation of the naphthyl ring, followed by further oxidation, methylation, and conjugation . These metabolic processes lead to the formation of various metabolites, some of which may have biological activity.
Transport and Distribution
The transport and distribution of duloxetine impurity (alpha-hydroxy) within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation . For example, it can bind to plasma proteins, which can influence its distribution in the body. Additionally, the compound’s physicochemical properties, such as its solubility and lipophilicity, can affect its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of duloxetine impurity (alpha-hydroxy) can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in its metabolism . This localization can influence the compound’s effects on cellular function and metabolism.
准备方法
The preparation of duloxetine impurity (alpha-hydroxy) involves several synthetic routes and reaction conditions. One common method includes the hydroxylation of duloxetine hydrochloride under controlled conditions. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of catalysts like transition metals . Industrial production methods often employ high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the bulk drug .
化学反应分析
Duloxetine impurity (alpha-hydroxy) undergoes various chemical reactions, including:
Oxidation: The impurity can be further oxidized to form more complex byproducts. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the impurity back to its parent compound or other derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl group in the impurity can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
相似化合物的比较
Duloxetine impurity (alpha-hydroxy) can be compared with other impurities and analogs of duloxetine hydrochloride, such as:
1-Naphthol: A potential toxic impurity that causes hepatotoxicity and is harmful to aquatic life.
N-Desmethyl Duloxetine: Another impurity formed during the synthesis of duloxetine hydrochloride.
Duloxetine Phenyl Carbamate: A derivative of duloxetine with different pharmacological properties.
The uniqueness of duloxetine impurity (alpha-hydroxy) lies in its specific hydroxylation pattern, which distinguishes it from other impurities and analogs. This structural difference can influence its chemical reactivity, biological activity, and potential toxicity.
属性
CAS 编号 |
940291-11-2 |
|---|---|
分子式 |
C18H19NOS |
分子量 |
297.42 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)


